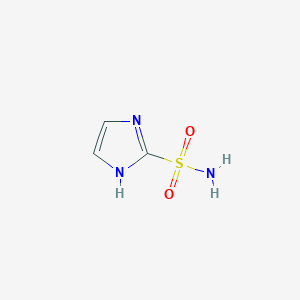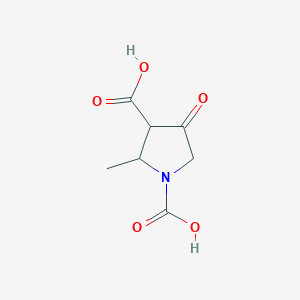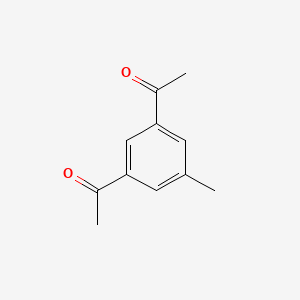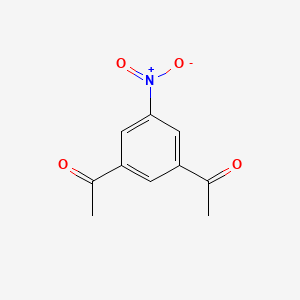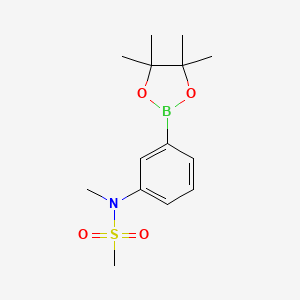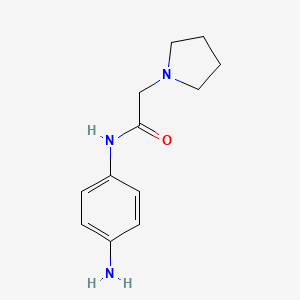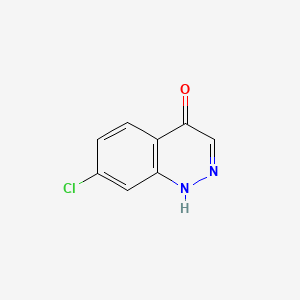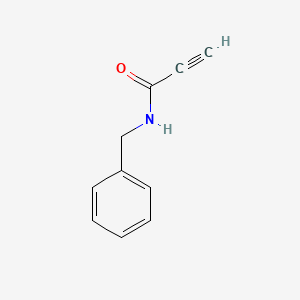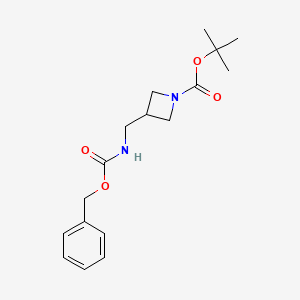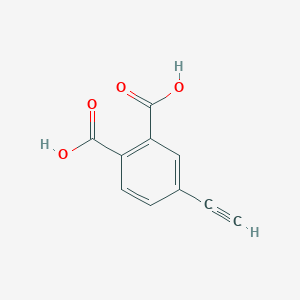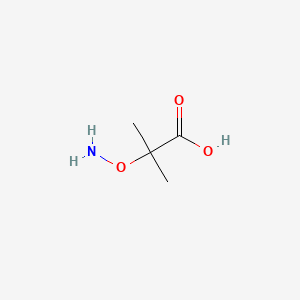
2-(Aminooxy)-2-methylpropanoic acid
説明
2-(Aminooxy)-2-methylpropanoic acid (AMPA) is an important chemical compound that has gained significant attention in the scientific community. It is a versatile compound that has several applications in the field of chemistry, biochemistry, and pharmacology. AMPA is a derivative of the amino acid, alanine, and is commonly used as a building block for the synthesis of various molecules.
科学的研究の応用
Coordination Compounds
2-(Aminooxy)-2-methylpropanoic acid and its derivatives have been studied for their interactions with metals, particularly palladium(II). For instance, a study by Warnke and Trojanowska (1993) demonstrated how 2-aminooxypropanoic acid forms a chelate with palladium(II) (Warnke & Trojanowska, 1993).
Polymorphic Forms in Crystal Structures
The compound has also been explored in the context of its crystal structure. Gebreslasie, Jacobsen, and Görbitz (2011) identified two polymorphic forms of a related compound, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, in the monoclinic space group P2(1)/n (Gebreslasie, Jacobsen, & Görbitz, 2011).
Force-Field Calculations for Conformations
Alemán and Casanovas (1994) conducted ab initio SCF and force-field calculations on low-energy conformers of 2-acetylamino-2,N-dimethylpropanamide, a related compound, to understand its conformational properties and the reliability of empirical potentials (Alemán & Casanovas, 1994).
Glycosidation of Sterically Hindered Alcohols
The 2-chloro-2-methylpropanoic ester, a compound structurally similar to 2-(Aminooxy)-2-methylpropanoic acid, has been utilized in glycosidation reactions. Szpilman and Carreira (2009) demonstrated its use in rapid and efficient glycosidation of a range of alcohols under mild, acidic conditions (Szpilman & Carreira, 2009).
Chemical Analysis Techniques
2-Amino-2-methylpropanol, a related compound, was developed as a chemical modifying reagent for fatty acids, allowing for the modification of carboxyl groups into nitrogen-containing heterocycles. This technique was used for analyzing fatty acids in spirulina, providing a new tool for identifying unsaturated fatty acids (Zou Yao-hong, 2006).
Peptide Synthesis
2-Aminooxy-2-methylpropanoic acid and its derivatives have been used in peptide synthesis. Tornøe, Christensen, and Meldal (2002) reported a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Biofuel Production
In the context of biofuel production, 2-methylpropan-1-ol (isobutanol) was studied as a potential candidate. Bastian et al. (2011) focused on anaerobic production of isobutanol in Escherichia coli using engineered enzymes for an NADH-dependent pathway, highlighting its potential in next-generation biofuel commercialization (Bastian et al., 2011).
特性
IUPAC Name |
2-aminooxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2,8-5)3(6)7/h5H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXGALUCNQSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420890 | |
| Record name | 2-(Aminooxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-2-methylpropanoic acid | |
CAS RN |
88023-64-7 | |
| Record name | 2-(Aminooxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)
